molecular formula C29H23ClN2O5 B15019115 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate

4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B15019115
M. Wt: 515.0 g/mol
InChI Key: ITGWVVJZPLILED-ZCTHSVRISA-N
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Description

4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy-diphenylacetamido group, a methoxyphenyl group, and a chlorobenzoate group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4,4’-diaminodiphenyl ether with o-vanillin in methanol to form an intermediate imine . This intermediate is then reacted with 2-chlorobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy and chlorobenzoate groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imine group may produce an amine.

Scientific Research Applications

4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The hydroxy-diphenylacetamido group may interact with enzymes or receptors, modulating their activity. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE is unique due to its combination of functional groups, which confer diverse chemical reactivity and potential biological activity. Its structure allows for multiple types of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C29H23ClN2O5

Molecular Weight

515.0 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C29H23ClN2O5/c1-36-26-18-20(16-17-25(26)37-27(33)23-14-8-9-15-24(23)30)19-31-32-28(34)29(35,21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-19,35H,1H3,(H,32,34)/b31-19+

InChI Key

ITGWVVJZPLILED-ZCTHSVRISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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